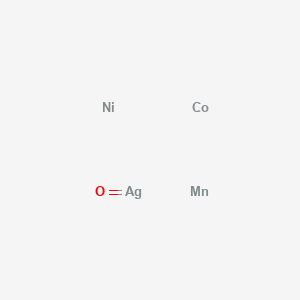
Cobalt;manganese;nickel;oxosilver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, manganese, nickel, and oxosilver form a complex compound that is of significant interest in various scientific fields. This compound is particularly notable for its applications in advanced battery technologies, especially in lithium-ion batteries. The combination of these metals results in a material with unique electrochemical properties, making it a valuable component in energy storage solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cobalt, manganese, nickel, and oxosilver compounds typically involves co-precipitation methods, where metal salts are dissolved in a solution and precipitated out using a base. This is followed by calcination at high temperatures to form the desired oxide structure. For instance, a common method involves dissolving cobalt, manganese, and nickel salts in water, followed by the addition of a silver nitrate solution. The mixture is then heated to induce precipitation, and the resulting solid is calcined at temperatures ranging from 700°C to 900°C .
Industrial Production Methods: On an industrial scale, the production of these compounds often employs spray roasting techniques. This method involves spraying a solution of the metal salts into a high-temperature chamber, where rapid evaporation and thermal decomposition occur, resulting in the formation of the oxide compound. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the metals in the compound can change their oxidation states, which is crucial for their function in battery applications. Reduction reactions often involve the gain of electrons by the metal ions, while substitution reactions can occur when one metal ion is replaced by another in the compound’s structure .
Common Reagents and Conditions: Common reagents used in these reactions include lithium salts, which are essential for the formation of lithium-ion batteries. The reactions typically occur under controlled temperatures and atmospheres to ensure the stability and performance of the final product. For example, the oxidation of cobalt and nickel in the presence of lithium ions is a critical step in forming the active cathode material for batteries .
Major Products Formed: The major products formed from these reactions are typically mixed metal oxides with specific stoichiometries, such as lithium nickel manganese cobalt oxide. These products are characterized by their high energy density and stability, making them ideal for use in rechargeable batteries .
Scientific Research Applications
The compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology and medicine, the compound’s components are studied for their potential therapeutic effects and as imaging agents. Industrially, the compound is primarily used in the production of high-performance batteries for electric vehicles and portable electronic devices .
Mechanism of Action
The mechanism by which the compound exerts its effects is primarily through its electrochemical properties. In lithium-ion batteries, the compound acts as a cathode material, where lithium ions intercalate and de-intercalate during the charging and discharging cycles. This process involves the oxidation and reduction of the metal ions, which facilitates the flow of electrons and the storage of energy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide. These compounds share some electrochemical properties but differ in their stability, energy density, and cost.
Uniqueness: The uniqueness of the cobalt, manganese, nickel, and oxosilver compound lies in its balanced combination of high energy density, stability, and cost-effectiveness. Unlike lithium cobalt oxide, which is expensive and less stable, the inclusion of manganese and nickel improves the overall performance and reduces costs .
Properties
CAS No. |
802052-34-2 |
|---|---|
Molecular Formula |
AgCoMnNiO |
Molecular Weight |
296.432 g/mol |
IUPAC Name |
cobalt;manganese;nickel;oxosilver |
InChI |
InChI=1S/Ag.Co.Mn.Ni.O |
InChI Key |
HLUTYDGWRWIHJN-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ag].[Mn].[Co].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


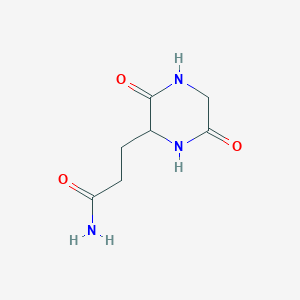
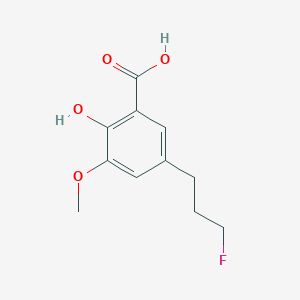
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
![(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12530104.png)
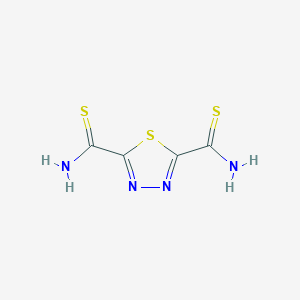
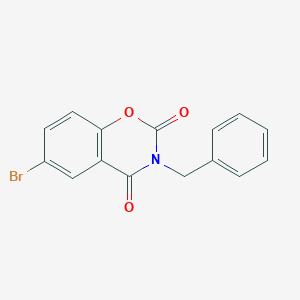
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
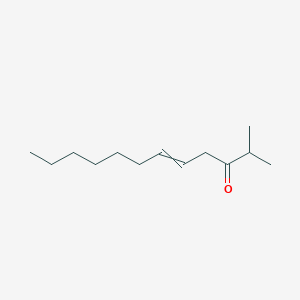
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)
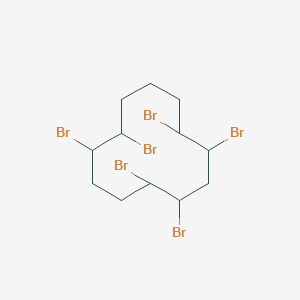

![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
